MraY-IN-2

Description

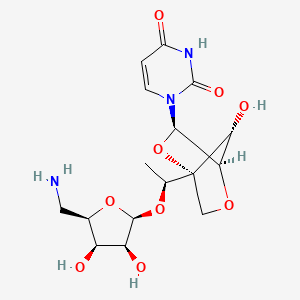

Structure

3D Structure

Properties

Molecular Formula |

C16H23N3O9 |

|---|---|

Molecular Weight |

401.37 g/mol |

IUPAC Name |

1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1 |

InChI Key |

CNTCKIUMXDRLRR-HUUMSZDXSA-N |

Isomeric SMILES |

C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O |

Canonical SMILES |

CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O |

Origin of Product |

United States |

Foundational & Exploratory

MraY-IN-2: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MraY-IN-2 is a potent inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. As an essential enzyme for bacterial cell wall synthesis and viability, MraY represents a promising target for the development of novel antibacterial agents. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical properties, the experimental protocols used for its characterization, and its place within the broader context of MraY inhibition.

Introduction to MraY: A Key Antibacterial Target

The enzyme MraY, a phospho-MurNAc-pentapeptide translocase, is an integral membrane protein that catalyzes the first membrane-bound step in the synthesis of bacterial peptidoglycan. This pathway is essential for maintaining the structural integrity of the bacterial cell wall. MraY facilitates the transfer of the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is a crucial bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for antibiotic intervention.

This compound: A Potent LNA/BNA-type 5'-O-aminoribosyluridine Inhibitor

This compound, also identified as compound 6 in the work by Kusaka et al., is a synthetic inhibitor of MraY. It belongs to a class of LNA/BNA (Locked Nucleic Acid/Bridged Nucleic Acid)-type 5'-O-aminoribosyluridine analogues.[1][2] These compounds are designed as simplified mimics of natural MraY inhibitors like muraymycins and caprazamycins.[1][2]

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (μM) | Reference |

| This compound | MraY | 4.5 |

Mechanism of Action

The precise mechanism of action of this compound has been inferred from its structural class and the known mechanisms of other nucleoside analogue inhibitors of MraY.

Peptidoglycan Biosynthesis Pathway and MraY's Role

The following diagram illustrates the central role of MraY in the initial membrane-associated stage of peptidoglycan synthesis.

Caption: MraY catalyzes the formation of Lipid I in the cell membrane.

Proposed Inhibitory Mechanism of this compound

As a nucleoside analogue, this compound is proposed to be a competitive inhibitor of MraY, binding to the same active site as the natural substrate, UDP-MurNAc-pentapeptide. The uridine moiety, a common feature in many MraY inhibitors, is crucial for recognition and binding within the enzyme's active site. The LNA/BNA-type structural modifications in this compound are designed to lock the ribose moiety into a specific conformation, enhancing its binding affinity to the target.

The following diagram illustrates the proposed competitive inhibition mechanism.

Caption: this compound competes with the natural substrate for MraY binding.

Experimental Protocols

The characterization of MraY inhibitors like this compound typically involves a variety of biochemical assays designed to measure the enzymatic activity of MraY. Below are detailed methodologies for common assays used in the field.

MraY Activity Assay (General Protocol)

A common method to determine MraY activity and inhibition is through a fluorescence-based assay.

Workflow Diagram:

Caption: General workflow for an in vitro MraY inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

MraY Enzyme: Purified, solubilized MraY enzyme is prepared from bacterial membrane fractions, often from an overexpressing strain of E. coli.

-

Substrates:

-

A fluorescently labeled version of UDP-MurNAc-pentapeptide (e.g., dansylated) is used as the reporter substrate.

-

Undecaprenyl phosphate (C55-P) is the lipid substrate.

-

-

Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), and a detergent (e.g., Triton X-100) to maintain enzyme stability and activity.

-

-

Assay Procedure (Microplate Format):

-

A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The inhibitor dilutions (or vehicle control) are dispensed into the wells of a microtiter plate.

-

The MraY enzyme solution is added to each well and pre-incubated with the inhibitor for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrate mixture (fluorescently labeled UDP-MurNAc-pentapeptide and C55-P).

-

The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a specific time.

-

The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths. The formation of the fluorescent Lipid I product leads to a change in the fluorescence signal.

-

-

Data Analysis:

-

The rate of reaction is determined from the change in fluorescence over time.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Conclusion and Future Directions

This compound is a potent, synthetically derived inhibitor of MraY, a crucial enzyme in bacterial cell wall biosynthesis. Its mechanism is believed to involve competitive inhibition of the enzyme's active site, leveraging a conformationally constrained nucleoside analogue structure to achieve high-affinity binding. The development of this compound and similar compounds represents a promising avenue for the discovery of new antibacterial agents with novel mechanisms of action, which is critically needed to combat the growing threat of antibiotic resistance. Further research, including co-crystallization studies of MraY with this compound, would provide definitive structural insights into its binding mode and pave the way for the rational design of even more potent and selective MraY inhibitors.

References

MraY-IN-2: An In-Depth Technical Guide for Antibacterial Drug Discovery

A comprehensive overview of the bacterial enzyme MraY as a promising target for novel antibacterial agents. This guide details the enzyme's function, its role in bacterial cell wall synthesis, and the landscape of its inhibitors.

For the attention of: Researchers, scientists, and drug development professionals.

Initial research into the specific compound "MraY-IN-2" has not yielded information on a molecule with this designation in publicly available scientific literature. The following guide therefore provides a comprehensive overview of the well-established antibacterial target, MraY, and the classes of molecules known to inhibit its function. This information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial drugs targeting this essential enzyme. We welcome any additional information or specific identifiers for "this compound" to provide a more targeted analysis.

The Role of MraY in Bacterial Cell Wall Biosynthesis

MraY, or phospho-N-acetylmuramoyl-pentapeptide translocase, is an integral membrane enzyme crucial for the survival of a broad range of bacteria.[1][2][3] It plays a pivotal role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][4][5] The enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide).[1][6] This reaction is the first committed step in the membrane-associated pathway of peptidoglycan synthesis.[1][6]

The essentiality and high conservation of MraY across many bacterial species, coupled with the absence of a homologous enzyme in humans, make it an attractive and promising target for the development of novel antibacterial agents.[1][2][7] Inhibition of MraY disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death.[3][5][8]

Signaling Pathway of Peptidoglycan Biosynthesis and MraY's Role

The synthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps. The pathway begins in the cytoplasm and continues at the cell membrane and in the periplasmic space. MraY is a key player in the transition from the cytoplasmic to the membrane-associated steps.

Caption: Peptidoglycan biosynthesis pathway highlighting the central role of MraY.

Known Classes of MraY Inhibitors

Several classes of natural product antibiotics have been identified as inhibitors of MraY. These compounds typically share a nucleoside core structure that mimics the natural substrate of the enzyme.[1]

| Inhibitor Class | Example(s) | General Structural Features |

| Tunicamycins | Tunicamycin | Uridine, N-acetylglucosamine, a fatty acid, and a unique C11 aminodialdose sugar. |

| Muraymycins | Muraymycin D2 | Uridine-derived, contains a urea linkage and a non-proteinogenic amino acid.[3] |

| Mureidomycins | Mureidomycin A | Peptidyl-nucleoside antibiotic with a mureidomycin core. |

| Capuramycins | Capuramycin | Uridine-based, contains a caprolactam ring. |

| Caprazamycins | Caprazamycin B | Similar to capuramycins but with a different fatty acid chain. |

| Sphaerimicins | Sphaerimicin A | Macrocyclic nucleoside with a highly substituted piperidine ring.[7][9] |

Recent research has focused on the structural optimization of these natural products to improve their pharmacological properties and antibacterial efficacy.[2] For instance, simplified analogues of sphaerimicin have been designed that retain potent activity against MraY and show efficacy against drug-resistant bacteria.[7] A 2024 study detailed the development of a strategy for the comprehensive in situ evaluation of a library of MraY inhibitory natural product analogues, leading to the identification of promising candidates with in vivo efficacy.[10]

Experimental Protocols for MraY Inhibition Assays

The evaluation of potential MraY inhibitors typically involves in vitro enzymatic assays that measure the production of Lipid I or a byproduct of the reaction.

1. MraY Enzyme Preparation:

-

MraY homologues from various bacterial species (e.g., Aquifex aeolicus, Bacillus subtilis) can be overexpressed in E. coli and purified.[11]

-

Due to its membrane-bound nature, solubilization and stabilization of MraY often require the use of detergents or reconstitution into nanodiscs.[11]

2. MraY Activity Assay (UMP-Glo™ Assay): This is a common method used to measure MraY activity by detecting the amount of UMP produced.

-

Principle: The assay relies on the conversion of UMP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the amount of UMP produced.

-

Reaction Mixture: A typical reaction mixture contains purified MraY, UDP-MurNAc-pentapeptide, undecaprenyl phosphate (C55-P), a buffer system (e.g., Tris-HCl), MgCl₂, and a detergent (e.g., Triton X-100).

-

Procedure:

-

The test compound (potential inhibitor) is pre-incubated with the MraY enzyme.

-

The reaction is initiated by the addition of the substrates (UDP-MurNAc-pentapeptide and C55-P).

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the UMP-Glo™ reagent is added.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

3. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

-

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Experimental Workflow for MraY Inhibitor Discovery

The process of identifying and characterizing novel MraY inhibitors follows a structured workflow, from initial screening to in vivo testing.

Caption: A typical workflow for the discovery and development of MraY inhibitors.

Conclusion

MraY remains a highly viable and underexploited target for the development of new antibacterial drugs. The rich diversity of natural product inhibitors provides a fertile starting point for medicinal chemistry efforts. A deeper understanding of the structural biology of MraY in complex with its inhibitors will be instrumental in guiding the rational design of novel, potent, and selective antibacterial agents that can combat the growing threat of antimicrobial resistance. Further research to identify and characterize novel chemical scaffolds that inhibit MraY is a critical endeavor in the field of antibacterial drug discovery.

References

- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis [scholars.duke.edu]

- 5. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Understanding MraY Inhibition by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: MraY, a Critical Target in the Fight Against Bacterial Resistance

The emergence of multidrug-resistant bacteria represents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising but yet unexploited target is the phospho-MurNAc-pentapeptide translocase, MraY.[1] This integral membrane enzyme is essential for bacterial viability as it catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis.[2][3] MraY facilitates the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, a crucial intermediate in the construction of the bacterial cell wall.[3] Its essential role and conservation across many bacterial species make MraY an attractive target for the development of new antibiotics.[2][3]

This technical guide provides an in-depth overview of the inhibition of MraY by small molecules, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and relationships to aid researchers in the development of novel MraY-targeted therapeutics.

The Peptidoglycan Biosynthesis Pathway: The Central Role of MraY

MraY functions within the larger context of the peptidoglycan biosynthesis pathway, a multi-stage process that is vital for maintaining the structural integrity of the bacterial cell wall. The pathway can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

Small Molecule Inhibitors of MraY

A diverse range of small molecules, both from natural sources and synthetic efforts, have been identified as inhibitors of MraY. These are broadly categorized into nucleoside and non-nucleoside inhibitors.

Nucleoside Inhibitors

The majority of potent MraY inhibitors discovered to date are nucleoside natural products.[3] These compounds typically mimic the endogenous substrate, UDP-MurNAc-pentapeptide, and bind to the enzyme's active site.[3] The major classes of nucleoside inhibitors include:

-

Tunicamycins: These are among the most potent inhibitors of MraY but also exhibit toxicity to eukaryotes due to their inhibition of the human homolog, GPT (GlcNAc-1-P-transferase).[2][4]

-

Mureidomycins: This class of inhibitors shows a narrower spectrum of activity, primarily against Pseudomonas species.[5]

-

Liposidomycins/Caprazamycins: These complex liponucleosides demonstrate potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[5]

-

Muraymycins: These uridylpeptide antibiotics are potent inhibitors of MraY.[5]

-

Capuramycins: This class is particularly effective against mycobacteria.[5]

Non-Nucleoside Inhibitors

The development of non-nucleoside inhibitors is of great interest to circumvent the potential for off-target effects and to explore novel binding sites on MraY. Several scaffolds have been investigated, including:

-

1,2,4-Triazoles: Structure-based drug design has led to the discovery of 1,2,4-triazole-based compounds with micromolar inhibitory activity against MraY.

-

Peptidomimetics: Synthetic peptides and peptidomimetics have been designed to target MraY.

Quantitative Data on MraY Inhibitors

The inhibitory potency of small molecules against MraY is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for various MraY inhibitors.

Table 1: Nucleoside Inhibitors of MraY

| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |

| Tunicamycins | Tunicamycin | C. beijerinckii MraY | - | - | [6] |

| Tun 15:1 (anteiso) | C. beijerinckii MraY | ~2300 | - | [6] | |

| Tun 17:1 (anteiso) | C. beijerinckii MraY | ~2300 | - | [6] | |

| Mureidomycins | 3'-hydroxymureidomycin A | A. aeolicus MraY | 52 | - | [7] |

| Liposidomycins/Caprazamycins | Carbacaprazamycin | A. aeolicus MraY | 104 | - | [7] |

| Muraymycins | Muraymycin D2 | A. aeolicus MraY | - | - | [4] |

| Capuramycins | Capuramycin | A. aeolicus MraY | 185 | - | [7] |

Table 2: Non-Nucleoside Inhibitors of MraY

| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |

| 1,2,4-Triazoles | Compound 1 | S. aureus MraY | 171 | - | |

| Compound 12a | S. aureus MraY | 25 | - | ||

| Compound 13 | S. aureus MraY | ~100 | - | ||

| Compound 17 | S. aureus MraY | 78 | - | ||

| Peptidomimetics | Epep | E. coli MraY | 0.8 | - | [8] |

Experimental Protocols for MraY Inhibition Assays

Several biochemical assays have been developed to measure the activity of MraY and to screen for its inhibitors. The most common methods are Fluorescence Resonance Energy Transfer (FRET)-based assays and those utilizing radiolabeled substrates.

Fluorescence Resonance Energy Transfer (FRET) Assay

This high-throughput assay continuously monitors MraY activity by detecting the transfer of a fluorescently labeled substrate to a fluorescently labeled lipid acceptor.

Experimental Workflow for MraY FRET Assay

Caption: A typical workflow for an MraY FRET-based inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 1 mM dithiothreitol, and 0.05% Triton X-100.

-

MraY Enzyme: Purified MraY enzyme is typically reconstituted in a suitable buffer containing a mild detergent.

-

Substrates:

-

B-UNAM-pp (Donor): UDP-MurNAc-pentapeptide labeled with a donor fluorophore (e.g., BODIPY-FL).

-

C55-P (Lipid Substrate): Undecaprenyl phosphate.

-

-

LRPE (Acceptor): Lissamine rhodamine B dipalmitoyl phosphatidylethanolamine, a fluorescently labeled phospholipid.

-

Inhibitors: A dilution series of the test compounds is prepared in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 384-well microplate, combine the MraY enzyme preparation, C55-P, LRPE, and the test inhibitor in the assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the B-UNAM-pp substrate.

-

Immediately begin monitoring the fluorescence intensity at the emission wavelengths of the donor (e.g., 520 nm) and the acceptor (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate dose-response curves.

-

Determine the IC50 value by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).

-

Radiolabeled Substrate Assay

This classic method directly measures the incorporation of a radiolabeled substrate into the lipid product.

Detailed Methodology:

-

Reagent Preparation:

-

Reaction Buffer: A suitable buffer such as 50 mM Tris-HCl (pH 7.5) containing MgCl2.

-

MraY Enzyme: A membrane preparation containing overexpressed MraY or purified MraY.

-

Radiolabeled Substrate: UDP-MurNAc-pentapeptide labeled with a radioisotope (e.g., [14C] or [3H]).

-

Lipid Substrate: Undecaprenyl phosphate (C55-P).

-

Inhibitors: A dilution series of the test compounds.

-

-

Assay Procedure:

-

Combine the MraY enzyme, C55-P, and the test inhibitor in the reaction buffer.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the radiolabeled UDP-MurNAc-pentapeptide.

-

Incubate the reaction for a specific time at an optimal temperature (e.g., 37°C).

-

Stop the reaction by adding a solvent such as butanol to extract the lipid-soluble product (Lipid I).

-

Separate the butanol phase containing the radiolabeled Lipid I from the aqueous phase.

-

Quantify the radioactivity in the butanol phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the radioactivity measured.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Mechanism of MraY Inhibition: A Structural Perspective

The availability of crystal structures of MraY in complex with various inhibitors has provided invaluable insights into their mechanisms of action.[2][4][8] These structures reveal that while all nucleoside inhibitors share a common binding pocket for the uridine moiety, they each exploit unique interactions with other "hot spots" on the enzyme surface.[7]

Caption: Binding sites and mechanisms of different MraY inhibitor classes.

The structural analyses reveal that:

-

The uridine pocket is a critical interaction point for all known nucleoside inhibitors.[2][7]

-

The long lipid tails of tunicamycins and liposidomycins occupy a hydrophobic groove , mimicking the binding of the natural lipid substrate, undecaprenyl phosphate.[7]

-

Capuramycins engage a unique caprolactam binding site .[7]

-

These different binding modes can lead to either competitive or mixed-type/non-competitive inhibition with respect to the enzyme's substrates.

Conclusion and Future Directions

MraY remains a highly promising target for the development of novel antibacterial agents. The wealth of structural and functional data now available provides a solid foundation for structure-based drug design and lead optimization. Future efforts in this field will likely focus on:

-

The discovery and development of novel non-nucleoside inhibitors with improved selectivity and pharmacokinetic properties.

-

The exploitation of unique inhibitor binding sites to overcome potential resistance mechanisms.

-

The use of advanced computational methods to accelerate the identification of new MraY inhibitors.

This technical guide has provided a comprehensive overview of the current understanding of MraY inhibition by small molecules. By leveraging the data, protocols, and conceptual frameworks presented herein, researchers are better equipped to contribute to the development of the next generation of antibiotics targeting this essential bacterial enzyme.

References

- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglyc… [ouci.dntb.gov.ua]

MraY-IN-2: A Technical Guide on IC50, Potency, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MraY-IN-2 is a potent inhibitor of the bacterial enzyme MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. This document provides a comprehensive overview of the biochemical activity of this compound, focusing on its half-maximal inhibitory concentration (IC50) and overall potency. Detailed experimental methodologies for assessing MraY inhibition are presented, alongside visualizations of the relevant biochemical pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Quantitative Data Summary

The inhibitory activity of this compound against its target, MraY, has been quantified, providing a key metric for its potency.

| Compound | Target | IC50 Value | Assay Type |

| This compound | MraY | 4.5 µM | Not specified in literature |

| [1] |

Core Concepts: MraY and the Peptidoglycan Biosynthesis Pathway

MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase, is an essential integral membrane enzyme in bacteria. It catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. The integrity of the peptidoglycan layer is crucial for bacterial cell wall structure and survival, making MraY an attractive target for the development of novel antibacterial agents.

Below is a diagram illustrating the peptidoglycan biosynthesis pathway, highlighting the critical role of MraY.

Caption: The bacterial peptidoglycan biosynthesis pathway.

Experimental Protocols: MraY Inhibition Assay

While the specific assay used to determine the IC50 of this compound is not detailed in the available literature, a common and robust method for evaluating MraY inhibitors is the fluorescence-based assay. This method utilizes a fluorescently labeled substrate, typically a dansylated derivative of UDP-MurNAc-pentapeptide, to monitor the enzymatic activity of MraY.

Principle

The fluorescence properties of the dansylated UDP-MurNAc-pentapeptide substrate change upon its conversion to the lipid-I product. This change in fluorescence can be monitored to determine the rate of the MraY-catalyzed reaction. The assay can be performed in a high-throughput format, making it suitable for screening and characterizing inhibitors.

Materials and Reagents

-

Purified MraY enzyme

-

Dansylated UDP-MurNAc-pentapeptide (substrate)

-

Undecaprenyl phosphate (C55-P) (co-substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100)

-

This compound or other test inhibitors

-

96- or 384-well black microplates

-

Fluorescence plate reader

Generalized Procedure for IC50 Determination

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, dansylated UDP-MurNAc-pentapeptide, and undecaprenyl phosphate.

-

Inhibitor Addition: Add the serially diluted this compound or control (solvent alone) to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of an MraY inhibitor using a fluorescence-based assay.

Caption: Workflow for MraY IC50 determination.

Conclusion

This compound demonstrates potent inhibition of MraY, a key enzyme in bacterial cell wall synthesis. The IC50 value of 4.5 µM positions it as a significant compound for further investigation in the development of novel antibacterial therapies. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other potential MraY inhibitors. Further studies to determine its antibacterial spectrum (MIC values) and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

The Dawn of a New Antibacterial Frontier: A Technical Guide to the Discovery and Synthesis of MraY-IN-2

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of MraY-IN-2, a novel first-in-class, non-nucleoside inhibitor of the essential bacterial enzyme MraY. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents. This compound represents a significant advancement in the fight against antimicrobial resistance, offering a novel mechanism of action against a well-validated but challenging target.

MraY, a phospho-MurNAc-pentapeptide translocase, is a critical enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] Its essential role and conservation across a broad spectrum of bacteria make it an attractive target for novel antibiotics.[1] Historically, MraY inhibitors have been dominated by nucleoside analogs, which often face challenges with in vivo efficacy and synthetic complexity.[2][3] The discovery of this compound, a 1,2,4-triazole-based small molecule, marks a paradigm shift, demonstrating the feasibility of developing non-nucleoside inhibitors through a structure-based drug design strategy.[2]

Core Data Summary

The following tables summarize the key quantitative data for the initial hit compound (herein designated as Compound 1 ) and the optimized lead compound, This compound (Compound 12a) .

Table 1: In Vitro MraY Inhibition

| Compound | Target | IC50 (μM) |

| Compound 1 | MraY (S. aureus) | 171[2][3] |

| This compound (Compound 12a) | MraY (S. aureus) | 25[2][3] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) |

| This compound (Compound 12a) | Enterococcus faecium | >256 |

| Staphylococcus aureus (MRSA) | 128 | |

| Klebsiella pneumoniae | >256 | |

| Acinetobacter baumannii | >256 | |

| Pseudomonas aeruginosa | >256 | |

| Enterobacter cloacae | >256 | |

| Mycobacterium tuberculosis | 62.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound. These protocols are reconstructed based on published literature.

Synthesis of 1,2,4-Triazole-Based MraY Inhibitors

This protocol describes a general synthetic route for 1,2,4-triazole derivatives similar to this compound.

a. Synthesis of 1,2,4-triazole-3-thione core:

-

A solution of a substituted hydrazide (1 equivalent) and a corresponding isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4 hours.

-

The reaction mixture is cooled, and a solution of sodium hydroxide (2 equivalents) is added.

-

The mixture is heated to 60°C for 3 hours to facilitate cyclization.

-

After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the 1,2,4-triazole-3-thione product.

-

The solid is collected by filtration, washed with water, and dried.[4]

b. S-alkylation/arylation of the triazole-3-thione:

-

To a solution of the 1,2,4-triazole-3-thione (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents) and the desired alkyl or aryl halide (1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the final product.[4]

In Vitro MraY Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of compounds against MraY.

-

Prepare a reaction mixture in a 384-well microplate containing 10 μM of a dansylated Park's nucleotide (fluorescent substrate) and 50 μM of undecaprenyl phosphate in an assay buffer (50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100, 8% glycerol).

-

Add the test compounds at varying concentrations.

-

Initiate the enzymatic reaction by adding purified MraY enzyme.

-

Incubate the plate at 30°C.

-

Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as the dansylated substrate binds to the enzyme.

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[5]

Molecular Docking

This computational method predicts the binding mode of inhibitors to the MraY active site.

-

Protein Preparation: Obtain the 3D structure of MraY (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to place the ligand into the defined active site of the protein. The program will generate multiple possible binding poses.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.[6][7][8]

Visualizations

Signaling Pathway

Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Structure-based drug design workflow for the discovery of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.bond.edu.au [pure.bond.edu.au]

MraY as a Therapeutic Target for Resistant Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such promising target is the integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase), a crucial component in the bacterial peptidoglycan biosynthesis pathway. Its essentiality for bacterial viability and conservation across a broad range of pathogens, coupled with the absence of a human homolog, make it an attractive focus for the development of new antibacterial agents. This guide provides a comprehensive overview of MraY, including its biochemical function, the pathway it participates in, known inhibitors with their quantitative data, and detailed experimental protocols for its study.

The Critical Role of MraY in Peptidoglycan Biosynthesis

MraY, also known as translocase I, catalyzes the first committed membrane step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][2][3][4] This enzyme facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P) located in the cell membrane.[5][6][7] This reaction, which is dependent on Mg2+, results in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and the release of uridine monophosphate (UMP).[5][8][9] Lipid I is subsequently converted to Lipid II by the enzyme MurG, which adds an N-acetylglucosamine (GlcNAc) moiety.[1][3] Lipid II is then translocated across the cytoplasmic membrane to the periplasm, where it serves as the building block for the growing peptidoglycan chain.[1][3]

The essential nature of this pathway for bacterial survival has been demonstrated in various studies.[10] Inhibition of MraY disrupts the supply of peptidoglycan precursors to the cell wall, leading to weakened cell structure, and ultimately, cell lysis.[10] The high degree of conservation of the MraY active site across different bacterial species suggests that inhibitors targeting this enzyme could have broad-spectrum activity.[5]

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-stage process involving cytoplasmic, membrane-bound, and periplasmic steps. The following diagram illustrates the central role of MraY in this pathway.

Caption: The central role of MraY in the bacterial peptidoglycan biosynthesis pathway.

MraY Inhibitors: A Diverse Arsenal Against Resistant Bacteria

Several classes of natural products have been identified as potent inhibitors of MraY. Additionally, synthetic and semi-synthetic compounds are being actively explored.

Natural Product Inhibitors

These compounds, primarily isolated from actinomycetes, exhibit significant antibacterial activity by targeting MraY.

| Inhibitor Class | Representative Compound(s) | Target Organism(s) | IC50 (µM) | MIC (µg/mL) | Reference(s) |

| Tunicamycins | Tunicamycin | Bacillus subtilis, Staphylococcus aureus | 0.08 - 0.21 | 0.13 - 0.25 | [8][11] |

| Muraymycins | Muraymycin D2 | Aquifex aeolicus | 0.052 | - | [12] |

| Muraymycin A1 | Staphylococcus spp. | - | 2 - 16 | [13] | |

| Caprazamycins | Carbacaprazamycin | Aquifex aeolicus | 0.104 | - | [12] |

| Capuramycins | Capuramycin | Aquifex aeolicus | 0.185 | - | [12] |

| Mureidomycins | Mureidomycin A | Escherichia coli | - | - | [5] |

| Liposidomycins | Liposidomycin B | Escherichia coli | - | - | [5] |

| Phage Lysis Proteins | Protein E (Epep) | Escherichia coli | 0.8 | - | [5] |

Synthetic and Semi-Synthetic Inhibitors

Efforts to develop novel MraY inhibitors with improved pharmacological properties have led to the synthesis of various compounds.

| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Reference(s) |

| Triazinedione Peptidomimetics | E. coli MraY | 48 | - | [14] |

| Acinetobacter baumannii | - | 16 | [14] | |

| Staphylococcus aureus MRSA | - | 2 - 4 | [14] | |

| 1,2,4-Triazole-based | S. aureus MraY (MraYSA) | 171 (initial) | - | [15] |

| S. aureus MraY (MraYSA) | 25 (optimized) | - | [15] | |

| Enterococcus faecium | - | 8 - 32 | [11] | |

| S. aureus MRSA | - | 8 - 32 | [11] | |

| Tetrazole-core Scaffold | A. aeolicus MraY (MraYAA) & C. bolteae MraY (MraYCB) | 250 | - | [5] |

Experimental Protocols for MraY Research

MraY Enzyme Activity Assay (Fluorescence-based)

This protocol describes a high-throughput compatible assay to measure MraY activity using a fluorescently labeled substrate.[16]

Materials:

-

Partially purified MraY enzyme preparation

-

UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

-

Undecaprenyl phosphate (C55-P)

-

Assay buffer: 50 mM Tris-HCl (pH 7.8), 0.1% Triton X-100, 200 mM KCl, 50 mM MgCl₂

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the reaction mixture containing:

-

50 µM undecaprenyl phosphate

-

25 µM UDP-MurNAc-Nε-dansylpentapeptide

-

Assay buffer to a final volume of 48 µL.

-

-

Enzyme Addition: Initiate the reaction by adding 2 µL of the MraY enzyme preparation (e.g., 0.2 µg of protein) to each well. For control wells, add 2 µL of buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Fluorescence Measurement: Measure the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dansyl group (e.g., excitation at 340 nm and emission at 520 nm). The increase in fluorescence corresponds to the formation of dansylated Lipid I.

-

Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrates.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of a potential MraY inhibitor.[17][18]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (MraY inhibitor)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microplate.

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only) on each plate.

-

Incubation: Incubate the microplates at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing Key Processes in MraY-Targeted Drug Discovery

High-Throughput Screening (HTS) Workflow for MraY Inhibitors

The following diagram illustrates a typical workflow for identifying novel MraY inhibitors through a high-throughput screening campaign.

Caption: A typical high-throughput screening cascade for the discovery of MraY inhibitors.

Conclusion

MraY remains a highly promising and underexploited target for the development of novel antibiotics to combat the growing crisis of antimicrobial resistance. The wealth of structural and functional information available, coupled with the existence of diverse natural product inhibitors, provides a strong foundation for structure-based drug design and optimization efforts. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers engaged in the discovery and characterization of new MraY inhibitors. Continued investigation into this essential bacterial enzyme holds significant potential for replenishing our dwindling arsenal of effective antibacterial agents.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of potential non-nucleoside MraY inhibitors for tuberculosis chemotherapy using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of MraY in Peptidoglycan Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Antibacterial Target

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. One of the most promising and yet unexploited targets in bacterial cell wall synthesis is the enzyme MraY.[1][2] MraY, a phospho-MurNAc-pentapeptide translocase, is an essential integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[3][4] Its indispensable role in bacterial viability and its high conservation across a broad range of pathogenic bacteria make it an attractive target for the development of new antibiotics.[5][6] This technical guide provides a comprehensive overview of the core aspects of MraY, including its enzymatic function, regulation, and its potential as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.

The Enzymatic Core: MraY's Function in Peptidoglycan Synthesis

MraY is a key player in the intricate process of bacterial cell wall construction. The bacterial cell wall is primarily composed of peptidoglycan, a mesh-like polymer that provides structural integrity and protects the bacterium from osmotic stress.[7] The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space.[4]

MraY functions at the cytoplasmic membrane, where it catalyzes the transfer of the soluble peptidoglycan precursor, phospho-MurNAc-pentapeptide (also known as Park's nucleotide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P).[8][9] This reaction, which is dependent on the presence of Mg2+ ions, results in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[8][10] The formation of Lipid I is the first of the membrane-associated steps in peptidoglycan synthesis and is a critical bottleneck in the overall pathway.[11]

The overall reaction catalyzed by MraY can be summarized as follows:

UDP-MurNAc-pentapeptide + C55-P -> Lipid I + UMP

MraY belongs to the polyprenyl-phosphate N-acetylhexosamine-1-phosphate transferase (PNPT) superfamily of enzymes, which are involved in the synthesis of various essential glycoconjugates in both prokaryotes and eukaryotes.[8][10] The structural and mechanistic understanding of MraY has been significantly advanced by the determination of its crystal structure from Aquifex aeolicus.[8][12]

Catalytic Mechanism

The precise catalytic mechanism of MraY is still under investigation, with evidence supporting a single-displacement (ternary complex) mechanism.[9][13] Kinetic studies with Bacillus subtilis MraY (BsMraY) have shown that the concomitant binding of both UDP-MurNAc-pentapeptide and the lipid carrier is required before the release of the products, Lipid I and UMP.[10][13] This suggests the formation of a ternary complex between the enzyme and its two substrates.[13]

Several key amino acid residues have been identified as crucial for MraY's catalytic activity. An invariant aspartate residue (Asp-98 in B. subtilis) is thought to be involved in the deprotonation of the phosphate group of the lipid substrate.[9][14] Additionally, a fully conserved histidine residue (His-289 in B. subtilis) has been shown to be essential for MraY activity, likely playing a role in activating the phosphate moiety of the polyprenyl phosphate for nucleophilic attack.[13][15]

Quantitative Insights: MraY Enzyme Kinetics and Inhibition

A thorough understanding of the kinetic parameters of MraY and the potency of its inhibitors is crucial for drug development efforts. The following tables summarize key quantitative data from various studies.

MraY Kinetic Parameters

| Bacterial Species | Substrate | KM (µM) | kcat (min-1) | Vmax | Reference |

| Aquifex aeolicus | UDP-MurNAc-pentapeptide | 190 ± 60 | 20 ± 2 | - | [11] |

| Bacillus subtilis | UDP-MurNAc-pentapeptide-DNS | 18 (KsUMpp, extrapolated to zero C35-P) | - | - | [16] |

| Bacillus subtilis | Heptaprenyl phosphate (C35-P) | - | - | - | [16] |

Inhibition of MraY Activity

MraY is the target of several classes of naturally occurring nucleoside inhibitors, making it a highly validated target for antibiotic development.[3][17]

| Inhibitor | Bacterial Species (MraY source) | IC50 | Ki | Reference |

| Capuramycin | Aquifex aeolicus | 56.4 ± 14.3 µM | - | [8] |

| Tunicamycin | Staphylococcus aureus | 16 nM | - | [11] |

| Muraymycin D2 | Aquifex aeolicus | - | - | [11] |

| Carbacaprazamycin | Aquifex aeolicus | 104 nM | - | |

| Capuramycin | Aquifex aeolicus | 185 nM | - | |

| 3'-Hydroxymureidomycin A | Aquifex aeolicus | 52 nM | - | |

| Compound 1 (1,2,4-triazole) | Staphylococcus aureus | 171 µM | - | [11] |

| Compound 12a (1,2,4-triazole) | Staphylococcus aureus | 25 µM | - | [11] |

| Compound 13 (1,2,4-triazole) | Staphylococcus aureus | ~100 µM | - | [11] |

| Compound 17 (1,2,4-triazole) | Staphylococcus aureus | 78 µM | - | [11] |

| Epep (from bacteriophage ϕX174 protein E) | Escherichia coli | 0.8 µM | - | [9] |

Regulatory Networks: Controlling MraY Activity

The activity of MraY is tightly regulated to ensure the balanced synthesis of peptidoglycan precursors. One key regulatory mechanism involves feedback inhibition by a downstream product of the pathway, Lipid II.[5]

Feedback Regulation by Lipid II

Recent studies have proposed a model where excess Lipid II that has been flipped to the outer leaflet of the cytoplasmic membrane can allosterically inhibit MraY.[5] This feedback mechanism is thought to prevent the overaccumulation of lipid-linked precursors and ensure the efficient use of the lipid carrier, which is also utilized in other cell wall polymer synthesis pathways.[5]

Caption: Feedback regulation of MraY by periplasmic Lipid II.

Genetic Organization

The gene encoding MraY, mraY, is typically located within the division and cell wall (dcw) gene cluster in many bacteria.[15] This cluster contains a suite of genes involved in cell division and peptidoglycan biosynthesis, suggesting a coordinated regulation of these essential processes. The exact organization of the dcw cluster can vary between different bacterial species.[15]

Experimental Protocols for MraY Research

This section provides detailed methodologies for key experiments used in the study of MraY.

Purification of Recombinant MraY from E. coli

This protocol describes the purification of His-tagged MraY, a common approach for obtaining purified enzyme for in vitro studies.[2]

Caption: Workflow for the purification of recombinant MraY.

Methodology:

-

Cell Culture and Induction: Grow E. coli cells (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged MraY in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM in the lysis buffer) and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove any insoluble material.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (lysis buffer with a lower concentration of detergent, e.g., 0.05% DDM).

-

Washing: Wash the column extensively with a wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MraY from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein by dialysis or using a desalting column into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).

-

Concentration and Storage: Concentrate the purified protein and store it at -80°C.

MraY Activity Assay using Thin-Layer Chromatography (TLC)

This assay directly measures the formation of Lipid I from its substrates.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM MgCl2):

-

Purified MraY enzyme

-

UDP-MurNAc-pentapeptide (one of the substrates)

-

Undecaprenyl phosphate (C55-P, the lipid substrate), often solubilized in a detergent like Triton X-100.

-

Optionally, radiolabeled UDP-MurNAc-[14C]pentapeptide can be used for detection.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: Stop the reaction by adding a solvent mixture, typically butanol/pyridine acetate (2:1, v/v). This mixture also serves to extract the lipid components.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The product, Lipid I, will be in the organic phase.

-

TLC Analysis: Spot the organic phase onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in a suitable solvent system (e.g., chloroform/methanol/water/ammonia in an 88:48:10:1 ratio).[8]

-

Detection:

-

If using a radiolabeled substrate, visualize the spots by autoradiography or using a phosphorimager.

-

For non-radiolabeled products, the spots can be visualized by staining with phosphomolybdic acid or other lipid-staining reagents.

-

-

Quantification: The amount of Lipid I formed can be quantified by measuring the intensity of the corresponding spot.

FRET-Based MraY Activity Assay

This is a high-throughput, homogeneous assay suitable for inhibitor screening.[9]

Caption: Principle of the FRET-based MraY activity assay.

Methodology:

-

Reagent Preparation:

-

MraY-containing membranes/micelles: Prepare membrane fractions from E. coli overexpressing MraY or solubilized MraY in micelles containing a FRET acceptor fluorophore.

-

FRET donor-labeled substrate: Synthesize or obtain UDP-MurNAc-pentapeptide labeled with a FRET donor fluorophore (e.g., BODIPY-FL).

-

Lipid substrate: Undecaprenyl phosphate (C55-P).

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 1 mM DTT, and 0.05% Triton X-100.[9]

-

-

Assay Setup (in a microplate):

-

Pre-incubate a mixture of the MraY-containing membranes/micelles and C55-P.

-

Initiate the reaction by adding the FRET donor-labeled UDP-MurNAc-pentapeptide.

-

-

Measurement:

-

Measure the fluorescence emission at two wavelengths simultaneously: the donor emission wavelength (e.g., 520 nm) and the acceptor emission wavelength (e.g., 590 nm), upon excitation at the donor's excitation wavelength (e.g., 485 nm).

-

Monitor the change in the ratio of acceptor to donor fluorescence (F590/F520) over time.

-

-

Data Analysis: An increase in the FRET ratio indicates MraY activity, as the donor-labeled substrate is incorporated into the acceptor-containing micelle. For inhibitor screening, the reduction in the rate of change of the FRET ratio in the presence of a compound indicates inhibition.

MraY Inhibitor Screening Protocol

This protocol outlines a general workflow for identifying and characterizing MraY inhibitors.

Caption: Workflow for MraY inhibitor screening.

Methodology:

-

Primary Screening: Screen a library of compounds at a single, high concentration (e.g., 10-100 µM) using a high-throughput MraY activity assay, such as the FRET-based assay described above.

-

Hit Identification: Identify "hits" as compounds that inhibit MraY activity above a certain threshold (e.g., >50% inhibition).

-

Dose-Response Analysis: Perform dose-response experiments for the identified hits by testing a range of concentrations of the inhibitor in the MraY activity assay.

-

IC50 Determination: Calculate the IC50 value for each hit, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.

-

Secondary Assays: Confirm the activity of the hits using an orthogonal assay, such as the TLC-based assay, to rule out assay-specific artifacts.

-

Mechanism of Action Studies: For confirmed hits, perform further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) by conducting kinetic analyses in the presence of varying concentrations of both the substrate and the inhibitor to determine the inhibition constant (Ki).

Conclusion: The Future of MraY-Targeted Antibacterials

MraY remains a highly attractive and clinically unexploited target for the development of novel antibiotics.[1] The wealth of structural and mechanistic information now available provides a solid foundation for structure-based drug design and the optimization of existing inhibitor scaffolds. The detailed experimental protocols provided in this guide are intended to facilitate further research into this crucial enzyme, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance. The continued exploration of MraY's intricate biology and its interactions with inhibitors holds the key to unlocking a new generation of antibacterial drugs.

References

- 1. protocols.io [protocols.io]

- 2. bio-rad.com [bio-rad.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 11. youtube.com [youtube.com]

- 12. people.reed.edu [people.reed.edu]

- 13. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. E. coli protein expression and purification [protocols.io]

Structural Basis of MraY-IN-2 Binding to MraY: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the binding of the inhibitor MraY-IN-2 to its target, the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme responsible for a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Its inhibition represents a promising strategy for the development of novel antibacterial agents. This document details the structural interactions, presents quantitative binding data, outlines the experimental methodologies used to elucidate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to MraY and its Inhibition

MraY, an integral membrane protein, catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is the first committed membrane step in peptidoglycan biosynthesis. The disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death. Consequently, MraY has emerged as an attractive target for the development of new antibiotics.

A variety of natural product and synthetic inhibitors of MraY have been discovered, broadly classified as nucleoside and non-nucleoside inhibitors. This compound, a potent synthetic inhibitor, has been the subject of recent structural studies to elucidate its precise mechanism of action and provide a rational basis for the design of next-generation antibiotics.

Structural Elucidation of the MraY-MraY-IN-2 Complex

The three-dimensional structure of MraY from Aquifex aeolicus in complex with this compound (referred to as analogue 2 in the primary literature) was determined by cryo-electron microscopy (cryo-EM) to a resolution of 2.88 Å.[1] The structure reveals that this compound binds to a pocket on the cytoplasmic side of the enzyme, overlapping with the binding site of the natural substrate, UDP-MurNAc-pentapeptide.

The binding of this compound induces a distinct conformational state in MraY, highlighting the plasticity of the active site. The inhibitor occupies a shallow groove formed by transmembrane helices and cytoplasmic loops. Specific interactions between this compound and key residues within this binding pocket are crucial for its inhibitory activity. These interactions provide a detailed roadmap for the structure-based design of more potent and selective MraY inhibitors.

Quantitative Analysis of MraY Inhibition

The inhibitory potency of this compound and other representative MraY inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MraY by 50%. The table below summarizes the IC50 values for this compound and other notable MraY inhibitors.

| Inhibitor | MraY Ortholog | IC50 (µM) | Assay Conditions | Reference |

| This compound (analogue 2) | Aquifex aeolicus | 0.01 - 0.1 | Fluorescence-based in vitro assay | [2] |

| Tunicamycin | Bacillus subtilis | 0.04 | Not specified | [2] |

| Muraymycin D2 | Aquifex aeolicus | Not specified | Not specified | [2] |

| Capuramycin | Aquifex aeolicus | 0.185 | Not specified | [3] |

| 3'-hydroxymureidomycin A | Aquifex aeolicus | 0.052 | Not specified | [3] |

| Carbacaprazamycin | Aquifex aeolicus | 0.104 | Not specified | [3] |

Note: The IC50 value for this compound is presented as a range as the exact value from the primary publication was not available.

Experimental Protocols

Cryo-Electron Microscopy of the MraY-MraY-IN-2 Complex

The following protocol provides a generalized overview of the steps involved in determining the structure of the MraY-MraY-IN-2 complex using cryo-EM.[1][4][5]

1. Protein Expression and Purification:

- The gene encoding MraY from Aquifex aeolicus is cloned into an appropriate expression vector and overexpressed in a suitable host, such as Escherichia coli.

- The membrane fraction is isolated, and MraY is solubilized using a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

- The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

2. Complex Formation and Grid Preparation:

- Purified MraY is incubated with an excess of this compound to ensure complex formation.

- A small aliquot (typically 3-4 µL) of the protein-inhibitor complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

- The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification apparatus (e.g., Vitrobot).

3. Cryo-EM Data Collection:

- The frozen-hydrated grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

- Automated data collection software is used to acquire a large dataset of movie micrographs at a specified magnification and defocus range.

4. Image Processing and 3D Reconstruction:

- The movie micrographs are subjected to motion correction and contrast transfer function (CTF) estimation.

- Particles corresponding to the MraY-MraY-IN-2 complex are automatically picked from the corrected micrographs.

- Two-dimensional (2D) classification is performed to select well-defined particle classes.

- An initial 3D model is generated, which is then refined against the 2D class averages to obtain a high-resolution 3D reconstruction of the complex.

5. Model Building and Refinement:

- An atomic model of the MraY-MraY-IN-2 complex is built into the cryo-EM density map.

- The model is refined using real-space refinement programs to optimize the fit to the density and improve the model geometry.

In Vitro MraY Inhibition Assay (Fluorescence-Based)

This protocol describes a common fluorescence-based assay used to measure the inhibitory activity of compounds against MraY.[1][6]

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% DDM, 10 mM MgCl₂.

- MraY Enzyme: Purified MraY protein.

- Substrate: UDP-MurNAc-pentapeptide-dansyl (a fluorescently labeled substrate).

- Lipid Carrier: Undecaprenyl phosphate (C55-P).

- Inhibitor: this compound or other test compounds dissolved in DMSO.

2. Assay Procedure:

- In a 384-well plate, add the assay buffer.

- Add varying concentrations of the inhibitor (this compound) to the wells.

- Add a fixed concentration of the MraY enzyme to all wells and incubate for a short period to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding a mixture of UDP-MurNAc-pentapeptide-dansyl and C55-P.

- The reaction is allowed to proceed at a controlled temperature (e.g., 25°C).

3. Data Acquisition and Analysis:

- The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore. The formation of Lipid I-dansyl results in a change in the fluorescence signal.

- The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

- The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

- The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualizing Key Pathways and Processes

MraY in the Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the central role of MraY in the synthesis of peptidoglycan, the target of this compound.

Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.

Experimental Workflow for Cryo-EM Structure Determination

The logical flow of the experimental process for determining the MraY-MraY-IN-2 complex structure is depicted below.

Caption: Workflow for determining the cryo-EM structure of the MraY-MraY-IN-2 complex.

Logical Relationship of MraY Inhibition Assay

The following diagram illustrates the principle behind the fluorescence-based MraY inhibition assay.

Caption: Principle of the fluorescence-based MraY inhibition assay.

Conclusion

The structural and functional characterization of the MraY-MraY-IN-2 complex provides invaluable insights for the development of novel antibacterial agents. The high-resolution cryo-EM structure reveals the precise binding mode of this compound and highlights key interactions that can be exploited for the design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antibiotic discovery, facilitating the screening and characterization of new MraY inhibitors. The continued investigation of the MraY-inhibitor interactions will undoubtedly pave the way for the development of effective therapies to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Kenichi Yamamoto - Google Scholar [scholar.google.com]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

Methodological & Application

MraY-IN-2 solubility and preparation for experiments

Topic: MraY-IN-2 Solubility and Preparation for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme in bacteria that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (Park's nucleotide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate.[1][2] This reaction forms Lipid I, a crucial precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[2][3] The essentiality of MraY for bacterial viability makes it a compelling target for the development of novel antibiotics.[1][2] This document provides detailed application notes and protocols for a hypothetical MraY inhibitor, designated as this compound, to guide researchers in its experimental use.

This compound: A Hypothetical Inhibitor

While specific public domain data for a compound named "this compound" is not available, this document outlines the typical characteristics and handling procedures for a small molecule inhibitor targeting MraY. The following data and protocols are based on general knowledge of similar compounds used in biochemical and cellular assays.

Quantitative Data Summary

The solubility and stability of a novel compound are critical parameters for its successful application in experimental settings. The following tables provide a hypothetical summary of these properties for this compound.

Table 1: Solubility of this compound

| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility (mM) at 25°C (Assuming MW = 500 g/mol ) | Notes |

| DMSO | >100 | >200 | Recommended for stock solution preparation. |

| Ethanol | 25 | 50 | Suitable for some experimental dilutions. |

| PBS (pH 7.4) | <0.1 | <0.2 | Practically insoluble in aqueous buffers. |

| Water | <0.01 | <0.02 | Insoluble. |

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

| Storage Temperature | Stability (Time to <10% degradation) | Notes |

| -80°C | > 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |

| -20°C | ~ 6 months | Suitable for short to medium-term storage. |

| 4°C | < 1 week | Short-term storage only. |

| Room Temperature | < 24 hours | Prone to degradation. |

Signaling Pathway and Experimental Workflow